

Spectroscopic Data of [(Methylthio)methyl]oxirane: An In-depth Technical Guide

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Compound of Interest

Compound Name: [(Methylthio)methyl]oxirane

CAS No.: 45378-62-9

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Introduction

[(Methylthio)methyl]oxirane is a bifunctional molecule of significant interest in synthetic chemistry, drug discovery, and materials science. Its structure, incorporating both a reactive epoxide ring and a nucleophilic thioether moiety, allows for a diverse range of chemical transformations. The strained three-membered oxirane ring is susceptible to ring-opening reactions with various nucleophiles, providing a versatile platform for the introduction of diverse functional groups. Simultaneously, the thioether group can participate in oxidation, alkylation, and metal coordination chemistry.

Accurate and comprehensive spectroscopic characterization is paramount for confirming the structure, assessing the purity, and understanding the electronic properties of **[(Methylthio)methyl]oxirane**. This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document offers not only the spectral data but also in-depth interpretations and the underlying

scientific principles. Where experimental data is not publicly available, this guide provides robust predictions based on established spectroscopic theory and data from analogous structures, ensuring a comprehensive resource for the scientific community.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For **[(Methylthio)methyl]oxirane**, both ^1H and ^{13}C NMR provide critical information about the connectivity and chemical environment of each atom in the molecule.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ^1H and ^{13}C NMR spectra of **[(Methylthio)methyl]oxirane**.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **[(Methylthio)methyl]oxirane** in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- ^1H NMR Acquisition:
 - Tune and match the probe for the ^1H frequency.
 - Acquire a standard one-dimensional ^1H NMR spectrum. Typical parameters include:
 - Pulse angle: 30-45°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds

- Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
- ¹³C NMR Acquisition:
 - Tune and match the probe for the ¹³C frequency.
 - Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:
 - Pulse angle: 30-45°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 128-1024 (or more, as ¹³C has a low natural abundance)
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the spectra.
 - Reference the spectra to the internal standard (TMS).
 - Integrate the signals in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Data

While a publicly available experimental ¹H NMR spectrum for **[(Methylthio)methyl]oxirane** is not readily found, a highly accurate prediction can be made based on established chemical shift principles for epoxides and thioethers.^{[1][2][3][4][5]}

Table 1: Predicted ¹H NMR Data for **[(Methylthio)methyl]oxirane**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 3.1 - 3.2	m	1H	Hc (methine)	The proton on the carbon of the oxirane ring is deshielded by the electronegative oxygen atom. Its proximity to the electron-withdrawing thioether group further shifts it downfield.
~ 2.8 - 2.9	dd	1H	Hb (methylene)	The diastereotopic protons of the oxirane ring experience different shielding environments. This proton is expected to be slightly more shielded than Hc.
~ 2.6 - 2.7	dd	1H	Ha (methylene)	The other diastereotopic proton of the oxirane ring.
~ 2.5 - 2.6	d	2H	Hd (methylene)	The methylene protons adjacent to the sulfur atom are deshielded,

but typically appear upfield relative to protons on oxygen-bearing carbons.

~ 2.1 - 2.2	s	3H	He (methyl)	The methyl group attached to the sulfur atom is in a relatively shielded environment.
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Note: Predicted chemical shifts are in CDCl_3 . Coupling constants (J) are expected to be in the range of 2-7 Hz for geminal and vicinal protons in the oxirane ring.

Interpretation of the ^1H NMR Spectrum:

The ^1H NMR spectrum of **[(Methylthio)methyl]oxirane** is expected to be complex in the upfield region due to the overlapping signals of the oxirane and methylene protons. The three protons on the epoxide ring (Ha, Hb, and Hc) will form a complex multiplet due to their diastereotopic nature and mutual spin-spin coupling. The methylene protons adjacent to the sulfur (Hd) will likely appear as a doublet due to coupling with the oxirane methine proton (Hc). The methyl group (He) will be a sharp singlet, as it has no adjacent protons to couple with.

Diagram 1: Molecular Structure and Proton Assignments

Caption: Structure of **[(Methylthio)methyl]oxirane** with proton assignments.

Predicted ^{13}C NMR Spectral Data

Similar to the ^1H NMR, the ^{13}C NMR spectrum is predicted based on established chemical shift ranges for epoxides and thioethers.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Predicted ^{13}C NMR Data for **[(Methylthio)methyl]oxirane**

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 52 - 54	Cb (methine)	The carbon atom in the oxirane ring bearing the substituent is deshielded by the oxygen atom.
~ 46 - 48	Ca (methylene)	The terminal carbon of the oxirane ring is also deshielded by the oxygen atom.
~ 35 - 38	Cc (methylene)	The carbon atom adjacent to the sulfur is deshielded, with typical chemical shifts for thioethers appearing in this region.
~ 15 - 17	Cd (methyl)	The methyl carbon attached to the sulfur is in a relatively shielded environment.

Note: Predicted chemical shifts are in CDCl_3 .

Interpretation of the ^{13}C NMR Spectrum:

The proton-decoupled ^{13}C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule. The two carbons of the epoxide ring (Ca and Cb) will appear in the characteristic downfield region for epoxides due to the deshielding effect of the oxygen atom. The methylene carbon adjacent to the sulfur (Cc) will appear in the typical range for thioethers. The most upfield signal will be the methyl carbon (Cd).

```
// Atom nodes Ca [label="Ca", pos="0,0!"]; Cb [label="Cb", pos="1,0.5!"]; O [label="O",  
pos="0.5,1!"]; Cc [label="Cc", pos="2,0!"]; S [label="S", pos="3,0.5!"]; Cd [label="Cd",  
pos="4,0!"];
```

```
// Edges Ca -- Cb; Ca -- O; Cb -- O; Cb -- Cc; Cc -- S; S -- Cd; }
```

Caption: A simplified proposed fragmentation pathway for **[(Methylthio)methyl]oxirane** in EI-MS.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for **[(Methylthio)methyl]oxirane**, covering NMR, IR, and MS techniques. While experimental ^1H and ^{13}C NMR data are not readily available in public databases, this guide offers detailed predictions based on sound chemical principles and data from analogous structures. The provided experimental protocols offer a framework for researchers to obtain and verify this data. The in-depth interpretation of the available and predicted spectra, along with illustrative diagrams, serves as a valuable resource for the structural confirmation and further investigation of this versatile chemical compound.

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